2-Iodo-6-methoxyphenol CAS number and properties
2-Iodo-6-methoxyphenol CAS number and properties
An In-depth Technical Guide to 2-Iodo-6-methoxyphenol
Introduction
2-Iodo-6-methoxyphenol, an organoiodine compound, is a valuable building block in synthetic organic chemistry.[1][2] It belongs to the class of halogenated phenols and is structurally derived from guaiacol (2-methoxyphenol).[3][4] Its unique arrangement of iodo, methoxy, and hydroxyl functional groups on the aromatic ring imparts specific reactivity, making it a significant precursor in the synthesis of complex molecules, including pharmaceuticals.[3] This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications for researchers and professionals in drug development.
Physicochemical Properties
The physical and chemical properties of 2-Iodo-6-methoxyphenol are summarized in the table below.
| Property | Value | Source |
| CAS Number | 111726-46-6 | [1][3][5][6][7] |
| Molecular Formula | C₇H₇IO₂ | [1][5][6][7] |
| Molecular Weight | 250.03 g/mol | [1][2][3][8] |
| Appearance | Solid | [5][7] |
| Density | 1.9 ± 0.1 g/cm³ | [6] |
| Boiling Point | 233.2 ± 20.0 °C at 760 mmHg | [6] |
| Flash Point | 94.9 ± 21.8 °C | [6] |
| LogP | 2.14 - 2.2 | [2][6] |
| Purity | ≥95% | [7][8] |
| Storage | Keep in a dark place, sealed in dry, 2-8°C | [5] |
Synthesis and Experimental Protocols
The synthesis of 2-Iodo-6-methoxyphenol is primarily achieved through the electrophilic iodination of its precursor, guaiacol. The electron-donating hydroxyl (-OH) and methoxy (-OCH₃) groups activate the aromatic ring, directing the substitution to the ortho and para positions.[3]
Experimental Protocol 1: Direct Iodination
A common and direct method involves the electrophilic aromatic substitution on guaiacol using molecular iodine (I₂) in the presence of an oxidizing agent.[3]
Methodology:
-
Dissolve guaiacol (2-methoxyphenol) in a suitable solvent.
-
Add molecular iodine (I₂) to the solution.
-
Introduce an oxidizing agent to facilitate the electrophilic attack of iodine on the aromatic ring.
-
The reaction mixture is stirred, typically at room temperature, until the reaction is complete (monitored by techniques like TLC).
-
Upon completion, the reaction is quenched, and the product is extracted using an organic solvent.
-
The organic layer is washed, dried, and concentrated to yield the crude product.
-
Purification is achieved through techniques such as column chromatography or recrystallization to obtain pure 2-Iodo-6-methoxyphenol.
Experimental Protocol 2: Multi-step Synthesis via Protection-Iodination-Deprotection
This method is employed to achieve higher regioselectivity and involves protecting the reactive hydroxyl group.
Methodology:
-
Protection: The phenolic hydroxyl group of guaiacol is protected, for instance, with a tetrahydropyranyl (THP) group to form a THP-ether.[3]
-
Ortho-lithiation and Iodination: The protected guaiacol is treated with a strong base (e.g., n-butyllithium) to achieve ortho-lithiation. This is followed by quenching with an iodine source (I₂) to introduce the iodine atom at the desired ortho position.[3]
-
Deprotection: The protecting group (e.g., THP) is removed under acidic conditions to yield 2-Iodo-6-methoxyphenol.[3]
Chemical Reactivity and Significance
The chemical utility of 2-Iodo-6-methoxyphenol is largely dictated by the carbon-iodine bond. Iodine's nature as a large and less electronegative halogen results in a weak C-I bond, making the iodo group an excellent leaving group in nucleophilic substitution reactions.[3] More importantly, this bond is highly reactive in transition-metal-catalyzed cross-coupling reactions like Suzuki-Miyaura, Heck, and Ullmann reactions, often showing superior reactivity compared to its bromo- or chloro-analogues.[3] The ortho positioning of the iodo group, flanked by the hydroxyl and methoxy groups, creates a distinct steric and electronic environment that can be leveraged for regioselective synthesis.[3]
Applications in Research and Drug Development
2-Iodo-6-methoxyphenol serves as a crucial starting material for the synthesis of various biologically active compounds.
Precursor for Complex Molecules
This compound is a foundational piece for building molecular complexity. It has been utilized as a starting block in the total synthesis of opiate alkaloids like (±)-codeine, a widely used analgesic, and in the synthesis of galanthamine, a medication for Alzheimer's disease.[3] The iodo-substituent is particularly valuable as it can form halogen bonds with protein residues, a type of interaction increasingly recognized in rational drug design.[3]
Potential Biological Activities of Methoxyphenols
While specific signaling pathway data for 2-Iodo-6-methoxyphenol is not extensively detailed, the broader class of 2-methoxyphenols has been studied for various biological activities. Some 2-methoxyphenols have demonstrated antioxidant, antimicrobial, and anti-inflammatory properties.[9][10][11][12] For instance, certain 2-methoxyphenols act as inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways.[9] The inhibition of COX-2 is a key mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs).
Conclusion
2-Iodo-6-methoxyphenol is a highly versatile and valuable reagent in organic synthesis. Its well-defined physicochemical properties and predictable reactivity make it an important precursor for a range of complex and biologically significant molecules. For researchers and professionals in drug discovery and development, a thorough understanding of this compound's chemistry is essential for leveraging its potential in the design and synthesis of novel therapeutic agents.
References
- 1. echemi.com [echemi.com]
- 2. 2-Iodo-6-methoxyphenol | C7H7IO2 | CID 443737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Iodo-6-methoxyphenol | 111726-46-6 | Benchchem [benchchem.com]
- 4. Guaiacol | C7H8O2 | CID 460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. 2-Iodo-6-methoxyphenol | CAS#:111726-46-6 | Chemsrc [chemsrc.com]
- 7. 2-iodo-6-methoxyphenol | CymitQuimica [cymitquimica.com]
- 8. cenmed.com [cenmed.com]
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- 10. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
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